An In-depth Technical Guide to the Chemical Properties of 1-(3-PYRIDYL)-1,4-BUTANEDIOL
An In-depth Technical Guide to the Chemical Properties of 1-(3-PYRIDYL)-1,4-BUTANEDIOL
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-PYRIDYL)-1,4-BUTANEDIOL is a significant metabolite of the potent tobacco-specific lung carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Understanding its chemical and physical properties is crucial for research into tobacco-related carcinogenesis, the development of biomarkers for tobacco exposure, and for professionals in drug development studying metabolic pathways of xenobiotics. This technical guide provides a comprehensive overview of the known chemical properties of 1-(3-PYRIDYL)-1,4-BUTANEDIOL, including its structure, physicochemical data, and metabolic context. While experimental data for some properties of this specific metabolite are limited, this guide consolidates available information and provides context through related compounds and metabolic pathways.
Chemical Identity and Structure
1-(3-PYRIDYL)-1,4-BUTANEDIOL, also known as a diol metabolite of NNK, is a derivative of butane substituted with a pyridyl group and two hydroxyl groups.
-
IUPAC Name: 1-(pyridin-3-yl)butane-1,4-diol
-
Molecular Formula: C₉H₁₃NO₂[1]
-
Molecular Weight: 167.21 g/mol [1]
Structure:
Figure 1: Chemical structure of 1-(3-PYRIDYL)-1,4-BUTANEDIOL.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 1-(3-PYRIDYL)-1,4-BUTANEDIOL are not extensively reported in the literature. The following table summarizes available predicted and experimental data, with data for the related compound 1,4-butanediol provided for context.
| Property | 1-(3-PYRIDYL)-1,4-BUTANEDIOL | 1,4-Butanediol (for comparison) |
| Melting Point | Data not available | 20 °C |
| Boiling Point | Predicted: 349.8 ± 32.0 °C | 230 °C |
| Density | Predicted: 1.159 ± 0.06 g/cm³ | 1.017 g/cm³ |
| Solubility | Predicted: Slightly soluble in DMSO and Methanol. | Soluble in water, ethanol, and acetone. |
| pKa | Predicted: 13.54 ± 0.20 | Data not available |
| Appearance | Predicted: Thick light yellow to yellow oil | Colorless, viscous liquid |
Note: Predicted values are computationally derived and may differ from experimental values.
Spectroscopic Data
Comprehensive experimental spectroscopic data for 1-(3-PYRIDYL)-1,4-BUTANEDIOL is limited. Predicted ¹H NMR data is available, and data for the related compound 1,4-butanediol is included for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, D₂O) of 1-(3-PYRIDYL)-1,4-BUTANEDIOL:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.45 | s | 1H | H-2 (pyridyl) |
| 8.39 | d | 1H | H-6 (pyridyl) |
| 7.85 | d | 1H | H-4 (pyridyl) |
| 7.42 | dd | 1H | H-5 (pyridyl) |
| 4.70 | t | 1H | CH(OH) |
| 3.55 | t | 2H | CH₂OH |
| 1.80-1.60 | m | 4H | -CH₂-CH₂- |
Mass Spectrometry (MS)
Synthesis and Purification
Synthesis
1-(3-PYRIDYL)-1,4-BUTANEDIOL is primarily formed in vivo through the metabolic reduction of 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB), which is a metabolite of NNK. For research purposes, it can be synthesized in the laboratory. A common synthetic route involves the reduction of the ketone group of a suitable precursor.
Experimental Protocol: Reduction of a Ketone to an Alcohol (General Procedure)
This protocol describes a general method for the reduction of a ketone to a secondary alcohol using sodium borohydride, which can be adapted for the synthesis of 1-(3-PYRIDYL)-1,4-BUTANEDIOL from a suitable keto-alcohol precursor.
-
Dissolution: Dissolve the ketone precursor in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄) to the cooled solution with stirring. The amount of NaBH₄ should be in molar excess to ensure complete reduction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously add a small amount of water or dilute acid to quench the excess NaBH₄.
-
Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Figure 2: General workflow for the synthesis of 1-(3-PYRIDYL)-1,4-BUTANEDIOL via reduction.
Purification
The crude 1-(3-PYRIDYL)-1,4-BUTANEDIOL can be purified using standard laboratory techniques.
Experimental Protocol: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with a suitable stationary phase, such as silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(3-PYRIDYL)-1,4-BUTANEDIOL.
Metabolic Pathway
1-(3-PYRIDYL)-1,4-BUTANEDIOL is a downstream metabolite of the tobacco-specific nitrosamine, NNK. The metabolic activation of NNK is a complex process involving several enzymatic steps, primarily mediated by cytochrome P450 enzymes. The formation of the diol is considered a detoxification pathway.
Figure 3: Simplified metabolic pathway showing the formation of 1-(3-PYRIDYL)-1,4-BUTANEDIOL from NNK.
Toxicological Information
The toxicological profile of 1-(3-PYRIDYL)-1,4-BUTANEDIOL is not well-characterized. As a metabolite of the potent carcinogen NNK, its biological activity and potential toxicity are of significant interest. However, its formation is generally considered part of a detoxification pathway, suggesting it may be less toxic than its parent compound and other reactive metabolites. Further research is needed to fully elucidate its toxicological properties.
Conclusion
1-(3-PYRIDYL)-1,4-BUTANEDIOL is a key metabolite in the biotransformation of the tobacco carcinogen NNK. While comprehensive experimental data on its chemical and physical properties are still emerging, this guide provides a consolidated overview of the current knowledge. For researchers and professionals in drug development, understanding the characteristics of such metabolites is essential for advancing our knowledge of carcinogenesis and for the development of new therapeutic and diagnostic strategies. Further experimental investigation is warranted to fully characterize this important compound.
